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Compound of Interest

Compound Name:
7-Bromo-4-hydroxyquinoline-3-

carboxylic acid

CAS No.: 154326-11-1

Cat. No.: B189971

Get Quote

Molecular Weight: 268.06 g/mol

Executive Summary
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a critical pharmacophore in medicinal

chemistry, serving as a scaffold for antibacterial (fluoroquinolone analogs) and antimalarial

agents.[1] Its structural integrity is defined by the 7-bromo substitution, which provides a handle

for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 3-

carboxylic acid, which facilitates amide coupling.

This guide provides a comprehensive spectroscopic breakdown. Researchers must note that

this compound exhibits prototropic tautomerism, existing primarily as the 4-oxo-1,4-

dihydroquinoline form in polar solvents (DMSO, MeOH) and the solid state, rather than the "4-

hydroxy" form suggested by its trivial name. This distinction is vital for interpreting NMR and IR

data correctly.
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Structural Dynamics & Synthesis
To understand the spectra, one must understand the origin and dynamic behavior of the

molecule. The synthesis typically follows the Gould-Jacobs reaction, which dictates the impurity

profile (e.g., uncyclized intermediates or decarboxylated by-products).

Synthesis & Tautomerism Workflow
The following diagram illustrates the synthetic pathway and the critical tautomeric equilibrium

that defines the spectroscopic output.
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Figure 1: Gould-Jacobs synthetic pathway and the resulting tautomeric equilibrium. Note that

the 4-oxo form dominates in analytical spectra.

Spectroscopic Data Analysis[2]
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

is the standard solvent. The compound is sparingly soluble; slight warming may be required.
Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

1H NMR (400 MHz, DMSO-

)
The spectrum is characterized by three distinct aromatic signals and two highly deshielded

exchangeable protons.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b189971/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-7-bromo-4-hydroxyquinoline-3-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189971?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

15.0 - 13.0 Broad Singlet 1H COOH

Carboxylic acid

proton.

Extremely broad

due to hydrogen

bonding.

13.5 - 12.5 Broad Singlet 1H NH

Diagnostic:

Confirms the 4-

oxo-1,4-dihydro

tautomer. If it

were the 4-OH

form, this signal

would be absent.

8.95 Singlet 1H H-2

Deshielded by

both the adjacent

N and the C=O

group. Most

downfield

aromatic signal.

8.20
Doublet (

Hz)
1H H-5

Peri-effect from

C-4 carbonyl

causes

significant

deshielding.

7.95
Doublet (

Hz)
1H H-8

Meta-coupling to

H-6. Shielded

relative to H-5

but deshielded

by Br.

7.65
dd (

Hz)
1H H-6

Coupled to H-5

(ortho) and H-8

(meta).
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Mechanistic Note: The H-5 proton (peri to the carbonyl) is a critical quality indicator. If the C-4

carbonyl is reduced or derivatized, this doublet shifts upfield significantly (< 8.0 ppm).

13C NMR (100 MHz, DMSO-

)
Key carbon signals confirm the oxidation state.

176.5 ppm: C-4 (Ketone Carbonyl) - Distinctive of quinolones.

165.8 ppm: C-3 (Carboxylic Acid Carbonyl).

145.2 ppm: C-2 (C=N/C-N bond character).

126.0 - 130.0 ppm: Aromatic carbons (C-Br is typically ~128 ppm).

Mass Spectrometry (MS)
Ionization Mode: ESI (-) or ESI (+) Key Feature: The Bromine Isotope Pattern.

Bromine exists as

Br (50.7%) and

Br (49.3%). This creates a "doublet" appearance in the mass spectrum with a near 1:1 intensity
ratio separated by 2 mass units.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189971?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion Mode m/z (Monoisotopic) m/z (M+2) Interpretation

ESI (+)
267.96 (

Br)

269.96 (

Br)

[M+H]

Parent Ion.

ESI (-)
265.95 (

Br)

267.95 (

Br)

[M-H]

Parent Ion (Preferred

for carboxylic acids).

Fragmentation ~224 / 226 -

Loss of CO

(Decarboxylation) -

typical in high energy

collisions.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR. The solid-state spectrum confirms the "Oxo" form via the carbonyl

region.

3200 - 2500 cm

: Broad O-H stretch (Carboxylic acid dimer).

3100 - 3000 cm

: N-H stretch (often obscured by OH broadness, but present).

1710 - 1690 cm

: C=O stretch (Carboxylic acid).

1640 - 1620 cm

: C=O stretch (4-Quinolone ketone). Note: This is lower than a typical ketone due to
conjugation with the nitrogen lone pair (vinylogous amide).

~600 - 500 cm
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: C-Br stretch.

Quality Control & Impurity Profile
When sourcing or synthesizing this material, specific impurities from the Gould-Jacobs pathway

must be monitored.

Analytical Workflow
The following DOT diagram outlines the decision tree for validating the compound's purity.
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Figure 2: Quality Control Decision Matrix for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.

Common Impurities
Decarboxylated Analog (7-Bromo-4-quinolinol):

Origin: Overheating during hydrolysis.

Detection: Loss of acid proton in NMR; MS shows mass of 224/226.

Ethyl Ester Intermediate:

Origin: Incomplete hydrolysis.

Detection: Presence of ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm) in NMR.

Aniline Starting Material:

Origin: Unreacted 3-bromoaniline.

Detection: High field aromatic signals (6.5 - 7.0 ppm) and amine broad peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 7-
Bromo-4-hydroxyquinoline-3-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b189971/docs#technical-guide-spectroscopic-
characterization-of-7-bromo-4-hydroxyquinoline-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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